molecular formula C15H14ClNO2S B601351 R-Clopidogrel carboxylic acid CAS No. 324757-50-8

R-Clopidogrel carboxylic acid

Cat. No.: B601351
CAS No.: 324757-50-8
M. Wt: 307.8
Attention: For research use only. Not for human or veterinary use.
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Description

R-Clopidogrel carboxylic acid is a metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. The carboxylic acid derivative is formed through the hydrolysis of clopidogrel and is considered an inactive metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R-Clopidogrel carboxylic acid involves the hydrolysis of clopidogrel. This process can be carried out using acidic or basic conditions. Typically, the hydrolysis is performed in an aqueous medium with the addition of hydrochloric acid or sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound. The reaction conditions are carefully controlled to ensure the complete conversion of clopidogrel to its carboxylic acid derivative .

Chemical Reactions Analysis

Types of Reactions: R-Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of clopidogrel is this compound. Oxidation and reduction reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .

Mechanism of Action

R-Clopidogrel carboxylic acid itself is an inactive metabolite and does not exert any pharmacological effects. The active metabolite of clopidogrel, which is responsible for its antiplatelet activity, irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Comparison with Similar Compounds

Uniqueness: R-Clopidogrel carboxylic acid is unique in that it is an inactive metabolite of clopidogrel, formed through hydrolysis. Unlike its active counterpart, it does not contribute to the antiplatelet effects but is crucial for understanding the pharmacokinetics and metabolism of clopidogrel .

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324757-50-8
Record name Clopidogrel carboxylic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL CARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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